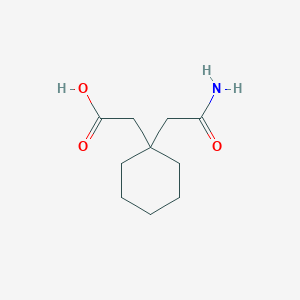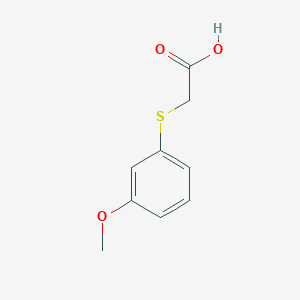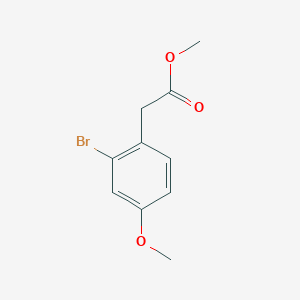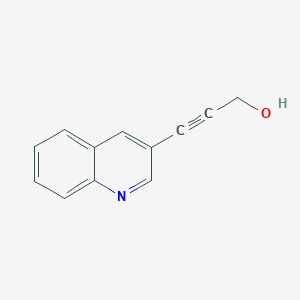
1,1-Cyclohexanediacetic acid monoamide
Overview
Description
1,1-Cyclohexanediacetic acid monoamide, also known as gabapentin amide, has neurological properties . It is an important intermediate formed during the synthesis of a potential antiepileptic drug, gabapentin .
Synthesis Analysis
The synthesis of this compound (CHDAAM) involves the amination of 1,1-Cyclohexane-diacetic anhydride (CDAAn) with aqueous ammonia . The reaction mixture is then neutralized, causing crude CHDAAM to precipitate and be filtered. The crude CHDAAM is then purified by crystallization from a solvent .Molecular Structure Analysis
The molecular formula of this compound is C10H17NO3 . Its molecular weight is 199.25 .Chemical Reactions Analysis
The method for determining this compound is based on the reaction of the carboxylic acid group of the compound with a mixture of potassium iodate and potassium iodide . This reaction forms a yellow-colored product in double distilled water .Physical And Chemical Properties Analysis
This compound appears as a solid . Its melting point ranges from 141 to 146 °C . The initial boiling point and boiling range are predicted to be 443.6±18.0 °C .Scientific Research Applications
Gabapentin Lactam Synthesis : A novel process for the synthesis of gabapentin lactam, a key intermediate in the preparation of gabapentin, involves a Hofmann reaction of 1,1-cyclohexanediacetic acid monoamide. This reaction uses chlorinating agents such as trichloroisocyanuric acid and others to form gabapentin lactam in good yield (Katuri, Ekkundi, & Nagarajan, 2016).
Angiotensin Converting Enzyme (ACE) Inhibitors : Monoamidic derivatives of cyclohexanedicarboxylic acids, including this compound, have been evaluated for their inhibitory activity against angiotensin converting enzyme. These compounds were designed as potential ACE inhibitors (Turbanti et al., 1993).
Polyamide Synthesis : this compound is involved in the synthesis of polyamides. A study describes the preparation of an ether diamine monomer containing the cyclohexane structure, used for creating novel polyamides with various aromatic dicarboxylic acids. These polyamides exhibited good solubility and thermal properties (Yang, Hsiao, & Yang, 1999).
Polyimide and Polyamide Film Synthesis : The synthesis of new cardo polyamides and polyimides bearing a 4‐Phenylcyclohexylidene unit involves this compound. These polymers displayed high glass transition and decomposition temperatures, indicating their robustness for various applications (Liaw, Liaw, & Lai, 2001).
Fluorescence in Solid State : 1,1′-cyclohexanediacetic acid has been used to synthesize complexes with different structures, exhibiting intense fluorescence emission in solid state. This application could be promising in photophysical chemistry (He, Wang, Bi, & Cao, 2006).
Biobased Production of Monomers and Polymers : this compound can be potentially produced by metabolically engineered microorganisms as part of bio-based production strategies for monomers and polymers (Chung et al., 2015).
Colorless and Transparent Polyimide Films : Different diamine monomers, including this compound, are used for synthesizing colorless and transparent polyimide films. The study investigates the correlation between the monomer structures and the properties of these films (Jeon, Kwac, Kim, & Chang, 2022).
Thermochromic Properties in Polydiacetylene : Mono- and diamides derivatives of certain acids, including this compound, have been synthesized for modifying the thermochromic properties of polydiacetylene. This application demonstrates its use in temperature sensing materials (Wacharasindhu et al., 2010).
Pharmaceutical Analysis : In the field of pharmaceutical analysis, 1,1-cyclohexane diacetic acid monoamide has been used as an internal standard for the quantification of gabapentin in human plasma using liquid chromatography/tandem mass spectrometry (Ramakrishna et al., 2006).
Safety Evaluation in Food Contact Materials : The safety of 1,10-decanediamine, a substance structurally related to this compound, has been evaluated for use in food contact materials. This illustrates the relevance of similar compounds in consumer safety assessments (Flavourings, 2011).
Future Directions
The process for the preparation of 1,1-Cyclohexanediacetic acid monoamide is a subject of ongoing research . It is a starting material for the production of l-(aminomethyl)cyclohexaneacetic acid, a pharmaceutical compound known as Gabapentin . Therefore, future directions may involve optimizing the synthesis process and exploring other potential applications of this compound.
Mechanism of Action
Target of Action
1,1-Cyclohexanediacetic acid monoamide, also known as gabapentin amide, has neurological properties . It is an important intermediate formed during the synthesis of a potential antiepileptic drug, gabapentin . The primary targets of this compound are likely to be neurological receptors or enzymes, given its neurological properties .
Mode of Action
It is known to have neurological properties and can be used to study the structure and function of proteins and enzymes, as well as protein-protein interactions .
Biochemical Pathways
Given its neurological properties, it is likely that it interacts with pathways related to neurological function .
Result of Action
Given its neurological properties, it is likely that it has effects on neurological function .
properties
IUPAC Name |
2-[1-(2-amino-2-oxoethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H2,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJGSJXLCJRXTRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)N)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349837 | |
| Record name | 1,1-Cyclohexanediacetic acid monoamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99189-60-3 | |
| Record name | 1,1-Cyclohexanediacetic acid monoamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99189-60-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Cyclohexanediacetic acid monoamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-cyclohexanediacetic acid monoamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-CYCLOHEXANEDIACETIC ACID MONOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q2L6GJL8MX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,1-Cyclohexanediacetic acid monoamide in the synthesis of Gabapentin?
A: this compound is a crucial precursor in the synthesis of Gabapentin lactam, which itself is a penultimate intermediate in the production of Gabapentin []. The research highlights a novel and efficient method for synthesizing Gabapentin lactam from this compound using a Hofmann reaction with various chlorinating agents []. This new approach offers a potentially advantageous alternative to traditional synthetic routes.
Q2: Can you elaborate on the novel process for Gabapentin lactam synthesis described in the research using this compound?
A: The research introduces a novel method for synthesizing Gabapentin lactam from this compound, employing a Hofmann reaction []. This reaction typically involves converting an amide to an amine with a one-carbon atom reduction.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-amino-N-(3-methylphenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]thieno[3,2-e]pyridine-2-carboxamide](/img/structure/B184846.png)

